Product packaging for Ethyl β-D-apiofuranoside(Cat. No.:CAS No. 1932405-61-2)

Ethyl β-D-apiofuranoside

Cat. No.: B1164416
CAS No.: 1932405-61-2
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Description

Ethyl β-D-apiofuranoside (CAS 1932405-61-2) is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . It is characterized as an oil and should be stored refrigerated at 2-8°C . Physicochemical properties include a predicted density of 1.3±0.1 g/cm³ and a boiling point of approximately 346.2±42.0 °C at 760 mmHg . This compound is intended for research applications and is not approved for human consumption or veterinary use. As a synthetic alkyl apiofuranoside, this compound serves as a valuable reference standard and building block in carbohydrate chemistry research. Apiofuranose is a branched-chain pentose sugar found in various bioactive plant metabolites. Glycosides containing the β-D-apiofuranosyl moiety, such as (–)-catechin-7-O-β-d-apiofuranoside from Ulmus davidiana , have demonstrated significant biological activities, including potent inhibitory effects on hepatic stellate cell activation, suggesting potential for managing hepatic fibrosis . Similarly, (2R,3R)-epicatechin-7-O-β-D-apiofuranoside isolated from Ulmus macrocarpa Hance bark has been identified as a key anti-osteoclastic agent, indicating promise for bone health research . Furthermore, synthetic phenylethanoid glycofuranosides like hydroxytyrosol β-D-apiofuranoside have shown notable antioxidant and DNA-protective properties in cell-free and cellular assays . Researchers can utilize this compound as a standard for analytical method development, a precursor in the synthesis of complex apiofuranosyl-containing compounds, or a tool for studying the structure-activity relationships of bioactive glycosides.

Properties

CAS No.

1932405-61-2

Molecular Formula

C7H14O5

Appearance

Oil

Origin of Product

United States

Natural Occurrence and Distribution of β D Apiofuranosides

Isolation from Plant Species and Microbial Sources

β-D-Apiofuranosides are widely distributed throughout the plant kingdom. The process of isolating these glycosides typically involves extraction from plant material using solvents, followed by various chromatographic techniques to purify the individual compounds. wjpsonline.comchemijournal.com

Researchers have identified and isolated a vast number of apiofuranoside glycosides from diverse plant families. More than a thousand apiosylated secondary metabolites have been discovered in over 500 plant species. researchgate.net These compounds are part of various classes of natural products, including flavonoids, terpenoids, and steroids. researchgate.net

A notable example is the flavonoid glycoside apiin (B1667559) , which is abundant in members of the Apiaceae family such as parsley (Petroselinum crispum) and celery. wikipedia.orgnih.gov In fact, parsley can contain up to 3.7 grams of apiin per 100 grams of dry weight. nih.gov Other plants are also rich sources of apiofuranoside-containing compounds. For instance, new methyl β-D-apiofuranosides have been isolated from the bark of Phellodendron chinense, a plant used in traditional medicine. nih.gov Similarly, novel flavonoid glycosides, including kaempferol (B1673270) 3-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, have been identified in the leaves of Solidago altissima. researchgate.net

The following interactive table details some specific botanical sources and the apiofuranoside glycosides isolated from them.

Plant SpeciesFamilyCompound ClassSpecific Glycoside(s)Reference(s)
Petroselinum crispum (Parsley)ApiaceaeFlavonoidApiin (Apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]) wikipedia.org, nih.gov
Apium graveolens (Celery)ApiaceaeFlavonoidApiin wikipedia.org
Phellodendron chinenseRutaceae-Methyl β-D-apiofuranosides nih.gov
Solidago altissimaAsteraceaeFlavonoidKaempferol 3-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside researchgate.net
Platanus × acerifolia (London plane tree)PlatanaceaeFlavonoidQuercetin-3-O-α-l-(rhamnopyranoside derivatives) nih.gov
Abrus precatoriusFabaceaeFlavonoidVitexin (Apigenin 8-C-glucoside) chemijournal.com
Eria marginataOrchidaceaeFlavonoidA new flavonone glycoside researchgate.net
Glycyrrhiza inflataFabaceaeTriterpeneApioglycyrrhizin (B1665590) researchgate.net

β-D-Apiofuranose is frequently found as part of a larger sugar chain attached to a non-sugar moiety, the aglycone. This entire molecule is referred to as a natural product conjugate or glycoside. The apiosyl moiety can be linked directly to the aglycone or be incorporated into a disaccharide or more complex oligosaccharide chain. researchgate.net

For example, in the case of apiin, the aglycone is the flavone (B191248) apigenin (B1666066). A glucose molecule is first attached to the apigenin, and then an apiose molecule is attached to the glucose, forming an apioglucoside. wikipedia.orgnih.gov In other instances, such as with apioglycyrrhizin from Glycyrrhiza inflata, the apiose is part of an oligoglycoside chain attached to a triterpene aglycone. researchgate.net The identification of these complex structures relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allow for the precise determination of the connectivity between the sugars and the aglycone. nih.govresearchgate.net

Biosynthetic Precursors and Related Metabolic Pathways

The biosynthesis of β-D-apiofuranosides in plants involves a series of enzymatic reactions starting from a common sugar nucleotide. The key precursor for the apiose unit is UDP-D-glucuronic acid (UDP-GlcA) . oup.comnih.gov

The central step in this pathway is the conversion of UDP-GlcA into UDP-D-apiose . This unusual transformation is catalyzed by a single, NAD+-dependent enzyme called UDP-D-apiose/UDP-D-xylose synthase (UAXS) . nih.govnih.govresearchgate.net This enzyme catalyzes a complex reaction that involves the decarboxylation of UDP-GlcA, a rearrangement of the carbon skeleton leading to a contraction of the pyranose ring to a furanose ring, and the formation of the characteristic branch of the apiose sugar. nih.gov Interestingly, the UAXS enzyme also produces UDP-D-xylose as a byproduct. nih.govnih.gov

Once UDP-D-apiose, the activated form of apiose, is synthesized, it can be transferred to an acceptor molecule (an aglycone or another sugar) by a specific glycosyltransferase . oup.com For instance, in the biosynthesis of apiin in parsley, two distinct glycosyltransferases are involved. First, a glucosyltransferase (PcGlcT) transfers a glucose molecule to the aglycone apigenin. Subsequently, an apiosyltransferase (PcApiT) transfers the apiose unit from UDP-D-apiose to the glucose moiety of the newly formed apigenin 7-O-glucoside. nih.gov These transferases are highly specific, ensuring the correct sugar is attached at the correct position with the correct linkage. nih.govnih.gov

Precursor Synthesis: Glucose is converted through several steps into UDP-D-glucuronic acid (UDP-GlcA).

Apiose Formation: The enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) converts UDP-GlcA into UDP-D-apiose.

Glycosylation: A specific apiosyltransferase enzyme transfers the apiose from UDP-D-apiose to an acceptor molecule (aglycone or another sugar), forming the final β-D-apiofuranoside conjugate.

This pathway highlights the intricate enzymatic machinery that plants have evolved to produce the diverse array of apiofuranoside-containing natural products found in nature. nih.gov

Structural Characterization and Spectroscopic Analysis of Ethyl β D Apiofuranoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, offering profound insights into the atomic framework. emerypharma.com For Ethyl β-D-apiofuranoside, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's precise configuration and conformational preferences in solution.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, signal integrations (proton count), and splitting patterns (coupling constants, J), which indicate adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon atoms.

To assemble the molecular structure, 2D NMR experiments are employed to establish correlations between these nuclei. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the tracing of spin systems within the ethyl group and the apiofuranoside ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comprinceton.edu It is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduscience.gov This is crucial for connecting different fragments of the molecule, such as linking the ethyl group to the anomeric carbon (C-1') of the apiose ring via the glycosidic oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is particularly valuable for determining stereochemistry, such as the relative orientation of substituents on the furanose ring.

Based on data from structurally related apiofuranosides, a table of expected NMR chemical shifts for this compound can be compiled. researchgate.net

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound
PositionExpected ¹³C Shift (δc, ppm)Expected ¹H Shift (δH, ppm)Key HMBC CorrelationsKey COSY Correlations
Apiose Ring
1'~104.2~5.20 (d)H-1' to C-2', C-3'; H-1' to C-ethoxy
2'~77.5~4.0 (d)H-2' to C-1', C-3', C-4'H-2' to H-1'
3'~79.8
4'~74.5~3.8 (d), ~3.6 (d)H-4' to C-2', C-3', C-5'H-4' to H-5'
5'~65.0~4.3 (d), ~4.3 (d)H-5' to C-3', C-4'H-5' to H-4'
Ethyl Group
O-CH₂~64.0~3.7 (m)O-CH₂ to C-1', O-CH₂-CH₃O-CH₂ to O-CH₂-CH₃
O-CH₂-CH₃~15.2~1.2 (t)O-CH₂-CH₃ to O-CH₂O-CH₂-CH₃ to O-CH₂

The anomeric configuration (α or β) at the C-1' position is a critical stereochemical feature. creative-proteomics.com For apiofuranosides, the β-configuration is often characterized by specific NMR parameters. The anomeric proton (H-1') of a β-D-apiofuranoside typically appears as a singlet or a narrow doublet with a small coupling constant (J ≈ 0-2 Hz) at a chemical shift (δH) around 5.20 ppm. researchgate.net Concurrently, the anomeric carbon (C-1') resonates at approximately δC 104.2 ppm. researchgate.net These values are distinctive and allow for an unambiguous assignment of the β-anomer.

The five-membered furanose ring is not planar and adopts puckered envelope (E) or twist (T) conformations. nih.gov The specific conformation can be inferred from the proton-proton coupling constants (JH,H) and through-space correlations observed in NOESY spectra. For furanosides, the coupling constants between adjacent protons are highly dependent on the dihedral angle between them, which is a direct consequence of the ring's pucker. nih.gov Analysis of these couplings, often aided by computational modeling, can reveal the preferred ring conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₁₄O₅), the expected monoisotopic mass is 178.0841 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

When subjected to techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule would typically be observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or potassiated [M+K]⁺ adducts.

Tandem mass spectrometry (MS/MS) involves isolating a parent ion and inducing fragmentation. The resulting daughter ions provide clues about the molecule's structure.

Interactive Table: Predicted Mass Spectrometry Data for this compound
IonFormulaCalculated m/zInterpretation
[M+Na]⁺C₇H₁₄O₅Na201.0682Sodiated molecular ion
[M+H]⁺C₇H₁₅O₅179.0914Protonated molecular ion
[M-C₂H₅]⁺C₅H₉O₅149.0445Loss of the ethyl group
[M-OC₂H₅]⁺C₅H₉O₄133.0495Loss of the ethoxy group (glycosidic bond cleavage)

Chiroptical Methods (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration

While NMR can define relative stereochemistry, chiroptical methods are used to determine the absolute configuration of chiral centers. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.

By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations for the possible stereoisomers (e.g., D-apiose vs. L-apiose), the absolute configuration can be unequivocally established. ksu.edu.sa This method provides a powerful alternative when crystallographic methods are not feasible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pcbiochemres.com The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Interactive Table: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchHydroxyl groups
~2970-2850C-H stretchEthyl and apiose C-H bonds
~1450C-H bendCH₂ and CH₃ bending
~1150-1000C-O stretchEther (glycosidic) and alcohol C-O bonds

The most prominent feature would be a broad, strong absorption band in the region of 3600-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (-OH) groups. The presence of C-H bonds in the ethyl group and the sugar ring would give rise to stretching absorptions just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals, including the characteristic strong C-O stretching vibrations of the ether and alcohol functionalities between 1150 and 1000 cm⁻¹. libretexts.orgdocbrown.info

X-ray Crystallography of Apiofuranoside-Containing Molecules (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates, bond lengths, and bond angles. nih.govwikipedia.org The technique requires the compound to be in a well-ordered crystalline form. youtube.com

While a specific crystal structure for this compound itself may not be publicly documented, the analysis of other crystalline apiofuranoside-containing molecules provides invaluable data on the preferred bond lengths, angles, and ring conformations of the apiose moiety in the solid state. nih.gov Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of its relative and absolute stereochemistry, as well as its solid-state conformation. nih.gov

Biosynthesis and Enzymatic Transformations of Apiofuranosides

Apiofuranosyl Transferases and Glycosyltransferases

Glycosyltransferases (GTs) are a widespread class of enzymes (EC 2.4.x.y) that facilitate the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.gov In the biosynthesis of apiofuranosides, specific GTs, known as apiofuranosyl transferases, are responsible for attaching the apiose sugar to an aglycone or another sugar residue.

The discovery of enzymes involved in the biosynthesis of complex glycosides often relies on biochemical and genomic approaches. For instance, the characterization of glycosyltransferases responsible for the synthesis of the flavonoid apiin (B1667559) (apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]) in parsley provides a model for understanding apiofuranoside biosynthesis. researchgate.net This process occurs in a stepwise manner. First, a UDP-glucosyltransferase (UGT) attaches a glucose molecule to the 7-hydroxyl group of the apigenin (B1666066) aglycone. Subsequently, a specific UDP-D-apiose:flavonoid 7-O-glucoside-2″-O-β-D-apiosyltransferase catalyzes the final step, transferring an apiosyl group from UDP-α-D-apiose to the 2″-hydroxyl of the glucose moiety. researchgate.net

The identification of genes encoding these enzymes can be achieved through genome mining, which searches for sequences containing conserved motifs like the Plant Secondary Product Glycosyltransferase (PSPG) box found at the C-terminus of many plant GTs. nih.gov Once identified, these genes can be expressed in heterologous systems (e.g., E. coli or yeast) for functional characterization.

Glycosyltransferases exhibit high regio- and stereo-specificity, transferring the sugar to a specific position on the acceptor with a defined anomeric configuration. nih.gov They are broadly classified based on the stereochemical outcome of the reaction as either inverting or retaining enzymes. cazypedia.org

Inverting Glycosyltransferases : These enzymes utilize a direct displacement SN2-like mechanism, where the acceptor nucleophile attacks the anomeric carbon of the sugar donor from the opposite side of the leaving group (e.g., the nucleotide diphosphate). nih.gov This results in an inversion of the stereochemistry at the anomeric center.

Retaining Glycosyltransferases : The mechanism for retaining enzymes is less definitively established but is thought to proceed through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate or a mechanism involving a short-lived oxocarbenium ion intermediate. cazypedia.orgnih.gov

The substrate specificity of these enzymes is determined by the architecture of their active sites. rsc.org For example, in apiin biosynthesis, the first enzyme specifically recognizes apigenin as the acceptor and UDP-glucose as the donor. The second enzyme, the apiofuranosyl transferase, demonstrates strict specificity for the apigenin-7-O-glucoside intermediate and the UDP-apiose donor, ensuring the correct assembly of the final apiin molecule. researchgate.net This specificity is crucial for the controlled biosynthesis of diverse natural product glycosides in plants.

β-D-Apiofuranosidases: Discovery, Purification, and Catalytic Mechanisms

β-D-Apiofuranosidases are glycoside hydrolases (GHs) that catalyze the cleavage of the β-D-apiofuranosyl linkage, releasing the apiose sugar from the glycoside. These enzymes play a role in the degradation of plant cell wall components and other natural glycosides.

The discovery of new β-D-apiofuranosidases often involves screening various biological sources, such as microbial cultures or plant extracts, for the target enzymatic activity. A key tool for this screening is the use of a chromogenic substrate that releases a colored compound upon hydrolysis. 4-Nitrophenyl β-D-apiofuranoside has been synthesized and used for this purpose. nih.gov When this colorless substrate is cleaved by a β-D-apiofuranosidase, it releases p-nitrophenol, a yellow-colored compound, allowing for easy spectrophotometric detection of the enzyme's activity.

A screening of 61 commercial enzyme preparations and plant materials using this method revealed β-D-apiofuranosidase activity in fifteen preparations derived from different strains of the fungus Aspergillus. nih.gov The highest activities were identified in preparations known for their use in the food and beverage industry. nih.gov

Table 1: Selected Enzyme Preparations Exhibiting β-D-Apiofuranosidase Activity Activity measured using 4-Nitrophenyl β-D-apiofuranoside as a substrate.

Enzyme PreparationSpecific Activity (U/g)Source Organism (Genus)
Rapidase AR 200078.27Aspergillus
Viscozyme L (lyophilized)64.36Aspergillus

Data sourced from Jánošiová et al., 2016. nih.gov

The enzymatic hydrolysis of glycosidic bonds is a fundamental reaction in carbohydrate metabolism. taylorandfrancis.com β-D-Apiofuranosidases, like other glycoside hydrolases, catalyze the cleavage of the apiofuranoside linkage by adding a water molecule across the bond. sigmaaldrich.com

The general mechanism for retaining β-glycosyl hydrolases involves two key carboxylic acid residues in the enzyme's active site. nih.gov One residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. The other residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. A water molecule, activated by the first residue now acting as a general base, then hydrolyzes this intermediate, releasing the sugar and regenerating the enzyme for another catalytic cycle. nih.gov This double-displacement mechanism results in a net retention of the anomeric stereochemistry.

As of the current literature, detailed three-dimensional structures of β-D-apiofuranosidases obtained through methods like X-ray crystallography or NMR spectroscopy are not widely available. However, insights can be drawn from the vast body of knowledge on other glycoside hydrolases. For example, related enzymes like β-xylosidases, which also cleave five-membered furanose-like rings (in the case of arabinofuranosidases) or six-membered pyranose rings, have been structurally characterized. nih.gov These studies reveal diverse structural folds and highlight the conserved catalytic domains and key active site residues essential for binding and catalysis, providing a framework for future structural investigations into β-D-apiofuranosidases. nih.gov

Derivatives and Analogues of Ethyl β D Apiofuranoside

Synthesis of Glycosidic Linkage Variants

The native O-glycosidic bond in ethyl β-D-apiofuranoside can be replaced with sulfur, nitrogen, or carbon linkages to create S-, N-, and C-glycosides, respectively. These variants offer increased stability against enzymatic hydrolysis, a crucial feature for developing potential therapeutic agents or biochemical probes.

S-Glycosides: The synthesis of S-linked apiofuranosides often utilizes thioglycoside donors, such as p-tolylthio apiofuranosides. These can be prepared by the cyclization of dithioacetals with a 2,3-O-isopropylidene protecting group, which is essential for maintaining the correct stereochemistry of the apiofuranose ring. rsc.orgresearchgate.net The thioglycoside can then be activated, for example with N-iodosuccinimide (NIS) and an acid catalyst, to react with a suitable acceptor, forming the S-glycosidic bond.

N-Glycosides: N-glycosyl amides are typically synthesized from glycosyl amines, which can be obtained from glycosyl azides. nih.govresearchgate.net The synthesis involves the reduction of a β-glycosyl azide (B81097) to the corresponding amine, which is then acylated to form the N-glycosyl amide. nih.gov Stereocontrol can be a challenge due to the potential for anomerization of the glycosylamine intermediate. nih.govresearchgate.net

C-Glycosides: The formation of a stable C-glycosidic bond can be achieved through various methods, including the reaction of glycosyl halides or esters with organometallic reagents. researchgate.netnih.gov Another approach involves the use of glycosyl radicals, which can be generated from redox-active glycosyl esters and coupled with aryl or heteroaryl bromides. nih.gov The synthesis of C-acyl furanosides has also been reported via the cross-coupling of glycosyl esters with carboxylic acids under photoredox-nickel dual catalysis. nih.gov

Table 1: Synthetic Approaches to Glycosidic Linkage Variants of Apiofuranosides
Glycosidic LinkageKey PrecursorTypical ReagentsReference
S-Glycosidep-Tolylthio apiofuranosideNIS, HClO₄/SiO₂ rsc.orgresearchgate.net
N-Glycosideβ-Glycosyl azidePd/C, H₂, Acylating agent nih.govresearchgate.net
C-GlycosideGlycosyl esterPhotoredox catalyst, Ni catalyst, Aryl bromide nih.gov

Modification of the Aglycone Moiety

Altering the ethyl aglycone of this compound allows for the introduction of various functionalities, which can influence the compound's physical, chemical, and biological properties. Synthetic strategies often involve the glycosylation of a modified alcohol with an activated apiose donor.

Aryl Apiofuranosides: The synthesis of aryl glycosides can be achieved by reacting a suitably protected apiofuranosyl donor, such as a glycosyl bromide, with a phenol (B47542) in the presence of a promoter. Phase-transfer catalysis is a method that has been employed for the synthesis of aryl β-glycosides.

Functionalized Alkyl Apiofuranosides: A range of functionalized alcohols can be glycosylated to introduce different alkyl aglycones. For instance, alcohols containing azido (B1232118) groups or protected amino groups can be used as acceptors in glycosylation reactions to produce apiofuranosides with functionalities amenable to further chemical modification, such as conjugation to other molecules.

Table 2: Examples of Aglycone Modifications
Aglycone TypeExample AcceptorPotential Functionality
Arylp-NitrophenolChromogenic substrate for enzyme assays
Functionalized Alkyl4-Azido-1-butanolClick chemistry handle for conjugation nih.gov
Heteroaryl2-PyridinethiolPotential enzyme inhibitor

Development of Branched Apiofuranoside Oligosaccharides

The branched nature of the apiose sugar makes it a key component of complex plant polysaccharides like rhamnogalacturonan-II (RG-II) and apiogalacturonan. rsc.orgresearchgate.net The synthesis of branched oligosaccharides containing apiose is a challenging but important area of research for understanding the structure and function of these plant cell wall components.

Synthetic strategies towards branched apiofuranoside oligosaccharides rely on the use of selectively protected building blocks. Apiofuranose thioglycosides are valuable donors in these syntheses. rsc.orgresearchgate.net The 2,3-O-isopropylidene protecting group is crucial for maintaining the correct stereochemistry during the synthesis of the apiofuranose unit, though its stability can necessitate its replacement with more labile groups, such as a benzylidene acetal, in later stages of a multi-step synthesis. rsc.orgmanchester.ac.uk

The construction of branched oligosaccharides involves a stepwise approach where monosaccharide or disaccharide building blocks are sequentially added. For example, a protected apiofuranosyl donor can be coupled with a diol acceptor to create a branching point. Subsequent deprotection and further glycosylation at the newly freed hydroxyl group leads to the formation of a branched oligosaccharide.

Table 3: Key Building Blocks in Branched Apiofuranoside Oligosaccharide Synthesis
Building BlockRoleKey Protecting GroupsReference
p-Tolylthio apiofuranosideGlycosyl Donor2,3-O-isopropylidene, Benzylidene rsc.orgresearchgate.net
Selectively protected galactopyranosideAcceptorBenzyl, Acetyl rsc.org
Selectively protected rhamnopyranosideAcceptorBenzyl, Levulinoyl rsc.org

Mechanistic Investigations of Biological Activities of Apiofuranoside Conjugates Excluding Clinical Human Data

In Vitro Biochemical Assays

In vitro biochemical assays are fundamental in elucidating the direct interaction of a compound with biological molecules such as enzymes and free radicals in a cell-free environment.

Currently, there is a lack of publicly available scientific literature detailing the direct inhibitory effects of Ethyl β-D-apiofuranoside on key metabolic and neurological enzymes. Specific studies to determine the half-maximal inhibitory concentration (IC50) values or the kinetic profile of inhibition for this compound against enzymes such as α-glucosidase, α-amylase, tyrosinase, or cholinesterases have not been reported.

There is no specific published data quantifying the antioxidant capacity of this compound through common cell-free assays. Essential tests, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, have not been reported for this specific compound. Therefore, its intrinsic ability to neutralize these synthetic radicals remains uncharacterized.

Scientific investigations into the capacity of this compound to protect plasmid DNA from oxidative damage induced by reactive oxygen species, such as hydroxyl radicals generated by Fenton-like reactions, have not been documented in available literature. Its potential to prevent DNA strand breaks in a cell-free environment is yet to be explored.

Cellular Pathway Modulation Studies

Cellular assays provide a more biologically relevant context to understand how a compound can influence intracellular signaling cascades and physiological responses like inflammation.

While direct research on this compound is unavailable, studies on the structurally analogous compound, (-)-Catechin-7-O-β-d-apiofuranoside (C7A), have provided significant insights into the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov The STAT3 pathway is a critical mediator in cellular processes, and its dysregulation is associated with the progression of fibrotic diseases. nih.gov

In studies utilizing hepatic stellate cells (HSCs), which are central to the development of liver fibrosis, C7A demonstrated a significant inhibitory effect on their activation by targeting the STAT3 pathway. nih.govnih.govresearchgate.net The pro-fibrotic cytokine, Transforming growth factor-beta 1 (TGF-β1), is a potent activator of STAT3 phosphorylation. Research has shown that C7A markedly suppresses this TGF-β1-induced phosphorylation of STAT3. nih.govresearchgate.net Furthermore, C7A was found to impede the subsequent translocation of the activated, phosphorylated STAT3 into the nucleus in a dose-dependent manner, thereby preventing the transcription of genes that promote fibrosis. nih.govresearchgate.net

Table 1: Effect of (-)-Catechin-7-O-β-d-apiofuranoside on the STAT3 Pathway in Human Hepatic Stellate Cells
ParameterInducing AgentObserved Effect of (-)-Catechin-7-O-β-d-apiofuranosideReference
STAT3 PhosphorylationTGF-β1Significant Inhibition nih.govresearchgate.net
p-STAT3 Nuclear TranslocationTGF-β1Dose-dependent Suppression nih.govresearchgate.net

There is no specific scientific data available regarding the anti-inflammatory properties of this compound. In particular, its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophage cell lines, such as RAW 264.7, following stimulation with bacterial lipopolysaccharide (LPS), has not been reported in the scientific literature.

Effects on Cellular Differentiation Processes (e.g., osteoclast differentiation)

No research articles or experimental data were found that investigated the effects of this compound on any cellular differentiation processes, including osteoclast differentiation. Therefore, its role in modulating the development of specialized cell types from precursor cells remains uncharacterized.

Hepatoprotective Effects in Cell Models

There is no available scientific literature describing the hepatoprotective effects of this compound in any in vitro cell models. Studies on its ability to protect liver cells from damage induced by toxins or other pathological stimuli have not been reported. While research exists for other, more complex apiofuranoside conjugates demonstrating protective effects on liver cell lines, these findings are not applicable to the specific ethyl glycoside requested.

Cytotoxicity and Anticancer Effects in Cell Lines (Mechanistic Focus)

No studies were identified that examined the cytotoxic or potential anticancer properties of this compound in any cancer cell lines. Consequently, there is no information regarding its mechanism of action in a cancer context, such as the induction of apoptosis, cell cycle arrest, or other anticancer pathways.

Advanced Analytical Techniques for Apiofuranoside Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of apiofuranosides and other plant glycosides from complex biological extracts. nih.govlongdom.org The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. creative-proteomics.com For compounds like ethyl β-D-apiofuranoside, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. longdom.org

Research findings demonstrate the utility of HPLC in analyzing various glycosides. For instance, an HPLC-UV method was developed to determine the content of specific flavonoid glycosides in plant extracts, achieving good linear regression and demonstrating the method's suitability for quality control. nih.gov The separation is often optimized by using a gradient elution, where the composition of the mobile phase is changed over time to achieve better resolution of compounds with different polarities. nih.gov Detection is frequently accomplished using a photodiode array (PDA) detector, which can provide UV spectra for the eluted peaks, aiding in peak identification and purity assessment. nih.gov HPLC is also used to determine the activity of enzymes involved in apiose metabolism, such as UDP-apiose synthase, by quantifying the reaction products. nih.govnih.gov

Table 1: Typical HPLC Parameters for Glycoside Analysis

Parameter Description Typical Value/Condition
Stationary Phase The solid material in the column that interacts with the analytes. Reversed-Phase C18 (octadecylsilyl)
Mobile Phase The solvent that moves the analytes through the column. Gradient of water (often with 0.1% formic acid) and acetonitrile.
Flow Rate The speed at which the mobile phase passes through the column. 0.8 - 1.0 mL/min
Detection The method used to visualize the separated analytes as they elute. UV/Photodiode Array (PDA) at specific wavelengths (e.g., 260-370 nm)
Temperature Column temperature is controlled to ensure reproducible retention times. 35 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the monosaccharide components of a glycoside after its hydrolysis. mdpi.com Since sugars like apiose are non-volatile, they cannot be analyzed directly by GC. restek.com Therefore, a chemical modification process known as derivatization is required to convert them into volatile and thermally stable compounds. mdpi.comrestek.com

For the analysis of the apiose moiety in this compound, the glycoside would first be hydrolyzed to release the free sugar. The liberated apiose, along with other sugars, is then converted into a volatile derivative. A common and reliable method is the preparation of alditol acetates. nih.govrestek.com This process involves two main steps: first, the reduction of the sugar's aldehyde or keto group to a hydroxyl group using a reducing agent like sodium borohydride, forming an alditol. Second, the acetylation of all hydroxyl groups using acetic anhydride (B1165640) to produce the final, volatile alditol acetate (B1210297) derivative. restek.com

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different sugar derivatives based on their boiling points and interaction with the column's stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the unambiguous identification of the sugar, such as apiose. nih.govnih.gov

Table 2: Workflow for GC-MS Analysis of the Apiose Moiety

Step Procedure Purpose
1. Hydrolysis Treatment of the apiofuranoside with acid. To cleave the glycosidic bond and release the free apiose sugar.
2. Reduction Reaction with a reducing agent (e.g., sodium borohydride). To convert the sugar into its corresponding sugar alcohol (alditol).
3. Acetylation Reaction with an acetylating agent (e.g., acetic anhydride). To convert all hydroxyl groups to acetate esters, creating a volatile derivative.
4. GC Separation Injection of the derivatized sample into the gas chromatograph. To separate the alditol acetate derivatives from each other.
5. MS Detection Eluted compounds enter the mass spectrometer for ionization and fragmentation. To generate a unique mass spectrum for identification of the apiose derivative.

Chromatofocusing for Enzyme Purification

The study of this compound's biosynthesis and degradation requires the isolation of specific enzymes, such as apiosyltransferases and β-apiosidases. nih.govsemanticscholar.org Chromatofocusing is a high-resolution chromatographic technique uniquely suited for the purification and separation of proteins, including enzymes, based on differences in their isoelectric point (pI). wikipedia.org The isoelectric point is the specific pH at which a protein has no net electrical charge.

In chromatofocusing, a pH gradient is generated within a column containing an ion-exchange stationary phase. wikipedia.orgslideshare.net A protein mixture is applied to the column at a starting pH where the target proteins are charged and will bind to the resin. Then, an elution buffer (polybuffer) is used to create a descending pH gradient. As the pH of the mobile phase decreases, each protein desorbs from the column and elutes at or very near its specific isoelectric point. wikipedia.org

This technique combines the principles of isoelectric focusing and column chromatography, offering exceptional resolving power. slideshare.net It can separate proteins that differ in their pI by as little as 0.05 pH units. wikipedia.org This makes it particularly valuable as a "polishing" step in a purification protocol, where it can separate the target enzyme from other proteins with very similar properties that were not resolved by other methods like size-exclusion or affinity chromatography. unc.edu While no apiosyltransferase has been purified to homogeneity, chromatofocusing represents a powerful strategy that could be applied to achieve this goal, thereby facilitating detailed studies of apiofuranoside biosynthesis. nih.gov

Table 3: Principles of Chromatofocusing for Enzyme Purification

Principle Description
Separation Basis Isoelectric Point (pI) of the protein/enzyme.
Stationary Phase A weak ion-exchange resin with buffering capacity.
Elution Method A special buffer (polybuffer) creates a smooth, linear pH gradient within the column.
Mechanism Proteins bind to the column at the starting pH and elute sequentially as the gradient pH matches their individual pI.
Key Advantage High resolution, capable of separating proteins with very small differences in pI.
Application Ideal for the final "polishing" steps in an enzyme purification scheme to achieve high purity.

Computational Chemistry and Modeling of Apiofuranoside Structures

Conformational Analysis of Apiofuranose Rings

The five-membered apiofuranose ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This flexibility is a key determinant of its biological activity and interaction with other molecules. The conformation of a furanose ring can be described by a pseudorotational cycle, which maps the continuous puckering possibilities of the ring.

The primary conformations are typically described as envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific atoms that are out of plane are designated with superscripts and subscripts. For example, a C3'-endo conformation indicates that the C3' atom is puckered on the same side as the C5' atom.

While specific data for Ethyl β-D-apiofuranoside is not available, studies on other furanosides, such as arabinofuranosides and galactofuranosides, have shown that the preferred conformation is influenced by the nature and orientation of its substituents. nih.govfrontiersin.org For instance, density functional theory (DFT) calculations on methyl β-D-arabinofuranoside have identified specific envelope conformers as the most stable forms in the gas phase. nih.gov Similar computational approaches, including both ab initio and DFT methods, would be necessary to determine the potential energy surface and the most stable conformers of the apiofuranose ring in this compound.

A hypothetical conformational analysis would involve the parameters outlined in the table below.

ParameterDescriptionHypothetical Value for a Stable Conformer
Puckering Amplitude (ν_max) The maximum out-of-plane displacement of the ring atoms.Data not available
Phase Angle of Pseudorotation (P) Describes the position of the ring in the pseudorotational cycle, defining the specific E or T conformation.Data not available
Relative Energy (kcal/mol) The energy of a given conformer relative to the global minimum energy conformer.Data not available

Molecular Docking Studies with Enzymes or Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a small molecule, such as this compound, might interact with a biological target like an enzyme or receptor.

Although no specific molecular docking studies involving this compound have been found in the reviewed literature, research on related apiose-containing molecules provides a template for how such an analysis would be conducted. For example, molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the interaction of UDP-apiose with the enzyme apiosyltransferase. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in the enzyme's active site.

A hypothetical docking study of this compound with a target protein would yield data such as:

ParameterDescription
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the protein.
Key Interacting Residues The amino acid residues in the protein's active site that form significant interactions with the ligand.
Interaction Types The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the docked ligand and a reference conformation.

Such studies would be crucial in identifying potential biological targets for this compound and in the rational design of derivatives with enhanced activity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. These calculations can be used to determine optimized molecular geometries, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, quantum chemical calculations would provide the following insights, which are currently unavailable in published literature:

Calculated PropertySignificance
Optimized Geometry The most stable three-dimensional arrangement of the atoms.
HOMO Energy Indicates the molecule's electron-donating capability.
LUMO Energy Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential Map Visualizes the charge distribution and predicts sites of interaction.

These computational approaches are essential for a comprehensive understanding of the chemical and biological properties of this compound. However, dedicated studies are required to generate the specific data needed for a thorough analysis of this particular compound.

Future Directions in Ethyl β D Apiofuranoside Research

Exploration of Undiscovered Natural Sources

The natural occurrence of apiose is well-documented in a variety of plant secondary metabolites and cell wall polysaccharides. However, the presence of simple alkyl apiosides like Ethyl β-D-apiofuranoside in nature is not well-established. Future research should focus on systematic screening of diverse biological sources to identify its natural origins.

Detailed Research Findings:

Metabolomic Profiling: Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed to screen plant, fungal, and bacterial extracts for the presence of this compound. This approach could reveal previously unknown metabolic pathways.

Focus on Fermented Products: Given that ethanol (B145695) is a common product of fermentation, environments rich in both apiose-containing biomass and fermentative microorganisms are logical places to search for this compound. It is plausible that enzymatic or chemical ethylation of apiose could occur under such conditions.

Investigating Plant-Microbe Interactions: The biosynthesis of rare glycosides can be a result of interactions between plants and their associated microbial communities. Exploring the metabolomes of these symbiotic or pathogenic relationships may lead to the discovery of novel apiose derivatives.

Research AreaTechniquePotential Outcome
MetabolomicsLC-MS, GC-MSIdentification of this compound in natural extracts.
Fermentation StudiesAnalysis of fermented plant matterDiscovery of microbial pathways for ethyl glycoside formation.
Plant-Microbe InteractionsMetabolomic analysis of symbiotic systemsUncovering novel glycosides produced through biological interactions.

Development of Novel Synthetic Methodologies

Efficient and stereoselective synthesis of furanosides, particularly those with the β-anomeric configuration, presents a significant challenge in carbohydrate chemistry. The development of novel synthetic routes to this compound is crucial for obtaining sufficient quantities for further research and for creating a platform to generate diverse analogs.

Detailed Research Findings:

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical reactions offers a powerful approach. Glycosidases or engineered glycosyltransferases could be used to catalyze the stereoselective formation of the β-glycosidic bond between apiose and ethanol. This method can offer high yields and stereoselectivity under mild reaction conditions.

Modern Glycosylation Techniques: The application of modern chemical glycosylation methods, such as those employing novel activating agents or catalytic systems, could lead to more efficient and scalable syntheses. Research into protecting group strategies specific to the unique structure of apiose will be essential.

Flow Chemistry: Continuous flow synthesis could provide a means for the safe, scalable, and efficient production of this compound, overcoming some of the challenges associated with traditional batch chemistry.

Synthetic ApproachKey FeaturesPotential Advantages
Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditions.Environmentally friendly, high purity of the desired anomer.
Modern GlycosylationUse of novel catalysts and activating groups.Improved yields and scalability over traditional methods.
Flow ChemistryContinuous processing, precise control of reaction parameters.Enhanced safety, scalability, and reproducibility.

Application as Biochemical Probes or Glycosyltransferase Substrates

Simple glycosides can serve as valuable tools for studying the enzymes that synthesize and degrade them. This compound and its derivatives have the potential to be developed into biochemical probes for investigating the activity and specificity of glycosyltransferases and glycosidases.

Detailed Research Findings:

Probing Glycosyltransferase Activity: this compound can be used as a simple acceptor substrate to characterize the activity of novel apiosyltransferases. Its small size allows for easier docking into enzyme active sites and can help in elucidating the minimal structural requirements for substrate recognition.

Development of Activity-Based Probes: By incorporating a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive moiety, derivatives of this compound can be synthesized as activity-based probes. These probes would allow for the specific labeling and identification of active apiose-processing enzymes in complex biological samples.

Enzyme Kinetics Studies: The use of a simple, well-defined substrate like this compound can simplify kinetic analyses of glycosidases, allowing for a more precise determination of kinetic parameters and a clearer understanding of enzyme mechanisms.

ApplicationDescriptionScientific Value
Glycosyltransferase SubstrateA simple acceptor for characterizing apiosyltransferases.Elucidation of enzyme specificity and catalytic mechanism.
Activity-Based ProbesLabeled derivatives for identifying and studying enzymes.Functional proteomics and discovery of novel enzymes.
Enzyme KineticsA defined substrate for kinetic analysis of glycosidases.Precise determination of kinetic parameters (Km, Vmax).

Design of Structure-Activity Relationship Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the structure of a molecule influences its biological activity. By systematically modifying the structure of this compound and evaluating the effects on its interaction with enzymes, valuable mechanistic insights can be gained.

Detailed Research Findings:

Influence of the Aglycone: Synthesizing a library of alkyl β-D-apiofuranosides with varying alkyl chain lengths and branching will help to probe the steric and hydrophobic constraints of the aglycone binding pocket in relevant enzymes.

Modification of the Sugar Moiety: Introducing modifications at specific positions on the apiose ring can help to identify key hydroxyl groups involved in binding and catalysis. For example, deoxygenation or epimerization of specific hydroxyl groups can reveal their importance in enzyme-substrate interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its analogs to the active sites of glycosyltransferases and glycosidases. These computational studies can guide the design of new analogs for SAR studies and provide a deeper understanding of the molecular basis of recognition and catalysis.

SAR ApproachModificationExpected Insight
Aglycone VariationVarying alkyl chain length and structure.Understanding the topology of the aglycone binding site.
Glycone ModificationDeoxygenation, epimerization of hydroxyl groups.Identifying key interactions for substrate binding and catalysis.
Computational ModelingDocking and molecular dynamics simulations.Predicting binding modes and guiding the design of new analogs.

Q & A

Q. What established methods are used for synthesizing Ethyl β-D-apiofuranoside and its derivatives?

this compound can be synthesized via chemoenzymatic approaches. For example, 4-nitrophenyl β-D-apiofuranoside—a structurally related compound—is synthesized using a chemoenzymatic procedure involving β-D-apiofuranosidases. This method combines enzymatic specificity with chemical steps to achieve stereochemical precision . Synthetic substrates like 4-nitrophenyl derivatives are critical for optimizing reaction conditions and screening enzyme activity .

Q. How is this compound detected and quantified in plant extracts?

High-performance liquid chromatography (HPLC) is widely used for detection and quantification. For instance, catechin-7-O-β-D-apiofuranoside (a structural analog) was isolated from Ulmus macrocarpa using HPLC with UV detection at 280 nm, achieving a retention time of ~12 minutes . Complementary techniques like NMR spectroscopy (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HR-ESI-MS) confirm molecular identity and purity .

Q. What extraction techniques isolate this compound from natural sources?

Ethyl acetate fractionation is effective for isolating apiofuranoside derivatives from plant matrices. For example, ethyl acetate fractions of Solidago canadensis yielded kaempferol-3-O-β-D-apiofuranoside and other glycosides through sequential solvent partitioning and column chromatography . Further purification employs size-exclusion or reverse-phase chromatography .

Advanced Research Questions

Q. How is β-D-apiofuranosidase activity screened using synthetic substrates?

4-Nitrophenyl β-D-apiofuranoside is a chromogenic substrate used to screen β-D-apiofuranosidase activity. Hydrolysis releases 4-nitrophenol, detectable via absorbance at 405 nm. This method was applied to Aspergillus spp., where Viscozyme L (a commercial enzyme mix) demonstrated β-apiosidase activity . Optimizing pH, temperature, and substrate concentration is critical for kinetic studies .

Q. What challenges arise in elucidating the catalytic mechanism of β-D-apiofuranosidases?

The reaction mechanism of β-D-apiofuranosidases involves inversion of the anomeric configuration, as shown for Aspergillus aculeatus enzymes . However, the lack of crystal structures and purified enzyme data limits mechanistic insights. Molecular docking and mutagenesis studies are proposed to resolve active-site interactions and substrate specificity .

Q. How can structural discrepancies in apiofuranoside derivatives be resolved?

Contradictions in reported structures (e.g., acylated vs. non-acylated forms) are addressed via comparative spectral analysis. For example, (+)-catechin-5-O-β-D-apiofuranoside and its 7-O-derivative were distinguished using 1^1H NMR chemical shifts and HR-ESI-MS fragmentation patterns . X-ray crystallography or 2D-NMR (e.g., HSQC, HMBC) further validate stereochemistry .

Q. What role does glycosylation play in the bioactivity of this compound derivatives?

Glycosylation enhances solubility and stability, influencing bioactivity. Acylated derivatives, such as 5-O-(4'-hydroxy-3'-methoxybenzoyl)-β-D-apiofuranoside from Piper flaviflorum, show increased antioxidant activity compared to non-acylated forms . Modifying the apiofuranosyl moiety (e.g., galloylation) alters interactions with biological targets, as seen in catechin glycosides .

Q. How do researchers address contradictions in reported bioactivities of apiofuranosides?

Discrepancies (e.g., variable antimicrobial or anti-inflammatory effects) are mitigated by standardizing extraction protocols and bioassays. For example, Ulmus macrocarpa extracts were standardized to 30.5 mg/g catechin-7-O-β-D-apiofuranoside to ensure reproducibility in anti-Helicobacter pylori studies . Comparative metabolomics and dose-response analyses further clarify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.